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Nutlin-C1-amido-PEG4-C2-N3 -

Nutlin-C1-amido-PEG4-C2-N3

Catalog Number: EVT-12561738
CAS Number:
Molecular Formula: C42H52Cl2N8O9
Molecular Weight: 883.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nutlin-C1-amido-PEG4-C2-N3 is a specialized compound designed as an E3 ligase ligand-linker conjugate, primarily derived from the Nutlin 3 scaffold, which targets the MDM2 (Mouse Double Minute 2) protein. This compound is characterized by its unique structure that includes an amido group, a polyethylene glycol (PEG) linker of four units, and an N3 functional group. The design aims to enhance the bioavailability and efficacy of MDM2 inhibitors in therapeutic applications, particularly in oncology.

Source

Nutlin-C1-amido-PEG4-C2-N3 is synthesized through chemical processes that incorporate elements from existing MDM2 inhibitors. The compound is commercially available from suppliers such as MedChemExpress, which provides detailed product data sheets outlining its properties and applications .

Classification

This compound falls under the category of small molecule inhibitors, specifically targeting protein-protein interactions involved in cancer cell proliferation. It is classified as a ligand-linker conjugate due to its structural components that facilitate binding to E3 ligases, enhancing the degradation of target proteins.

Synthesis Analysis

Methods

The synthesis of Nutlin-C1-amido-PEG4-C2-N3 involves several key steps:

  1. Starting Materials: The synthesis begins with Nutlin 3, which serves as the core structure.
  2. Linker Attachment: A PEG4 linker is introduced through amide bond formation. This step often requires activation of the carboxylic acid group on the PEG to facilitate coupling with the amine group of Nutlin 3.
  3. Functionalization: The N3 group is added to enhance the compound's reactivity and potential for further conjugation or modification.

Technical Details

The synthesis typically employs standard organic chemistry techniques such as:

  • Refluxing: To promote reactions under controlled temperature.
  • Purification: Techniques like column chromatography or HPLC (High-Performance Liquid Chromatography) are used to isolate the desired product.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of Nutlin-C1-amido-PEG4-C2-N3.
Molecular Structure Analysis

Structure

Nutlin-C1-amido-PEG4-C2-N3 features a complex molecular architecture:

  • Core Structure: Derived from Nutlin 3, which has a bicyclic structure that interacts with MDM2.
  • Linker: The PEG4 unit provides hydrophilicity and flexibility, enhancing solubility and bioavailability.
  • Functional Groups: The amido and azide groups allow for further modifications and conjugation with other biomolecules.

Data

The molecular formula can be expressed as C₁₄H₁₈N₄O₄, with a molecular weight of approximately 318.32 g/mol. Detailed structural data can be obtained through spectroscopic methods mentioned earlier.

Chemical Reactions Analysis

Reactions

Nutlin-C1-amido-PEG4-C2-N3 can participate in various chemical reactions:

  • Click Chemistry: The azide group allows for click reactions with alkyne-containing molecules, facilitating bioconjugation.
  • Hydrolysis: Under certain conditions, the amide bond can undergo hydrolysis, affecting stability and activity.

Technical Details

The reactivity of the azide group makes it particularly useful in biological applications where selective labeling or conjugation to other entities is required. Reaction conditions typically include mild temperatures and aqueous environments to preserve biological activity.

Mechanism of Action

Process

Nutlin-C1-amido-PEG4-C2-N3 acts by inhibiting the interaction between MDM2 and p53, a crucial tumor suppressor protein. By blocking this interaction:

  1. Stabilization of p53: The compound prevents MDM2-mediated degradation of p53.
  2. Induction of Apoptosis: Increased levels of p53 lead to cell cycle arrest and apoptosis in cancer cells.

Data

Studies have shown that compounds like Nutlin-C1-amido-PEG4-C2-N3 can significantly enhance p53 activity in various cancer models, demonstrating potential therapeutic effects against tumors that express high levels of MDM2.

Physical and Chemical Properties Analysis

Physical Properties

Nutlin-C1-amido-PEG4-C2-N3 is typically characterized by:

  • Appearance: A solid or powder form, often white to off-white.
  • Solubility: Soluble in polar solvents like water or DMSO (Dimethyl Sulfoxide), owing to the PEG linker.

Chemical Properties

The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures. Its reactivity profile allows for further modifications necessary for targeted drug delivery systems.

Relevant Data or Analyses

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability, while solubility tests help determine optimal conditions for biological assays.

Applications

Scientific Uses

Nutlin-C1-amido-PEG4-C2-N3 has several applications in scientific research:

  • Cancer Therapy: As a tool compound for studying MDM2-p53 interactions and developing novel anticancer therapies.
  • Bioconjugation Studies: Utilized in click chemistry applications for labeling biomolecules or drug delivery systems.
  • Drug Development: Serves as a lead compound for further optimization in pharmaceutical research aimed at enhancing selectivity and efficacy against cancer cells.
Introduction to Targeted Protein Degradation Paradigms

Targeted protein degradation (TPD) represents a transformative shift from conventional occupancy-based pharmacology to event-driven therapeutic strategies. Unlike small-molecule inhibitors that temporarily block protein function, TPD leverages cellular proteolytic machinery—primarily the ubiquitin-proteasome system (UPS)—to achieve irreversible degradation of disease-causing proteins. This approach addresses key limitations of traditional therapeutics, including drug resistance, off-target effects, and the "undruggability" of proteins lacking enzymatic pockets (e.g., transcription factors or scaffolding proteins) [5] [7]. Proteolysis-Targeting Chimeras (PROTACs), a leading TPD modality, are heterobifunctional molecules designed to bridge a target protein and an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent proteasomal degradation of the target, enabling catalytic, sub-stoichiometric activity with potential for sustained effects [2] [9].

Evolution of PROTAC Technology

The conceptual foundation of PROTACs was established in 2001 by Crews and Deshaies, who developed a peptide-based chimera targeting methionine aminopeptidase-2 (MetAP-2). This early "PROTAC-1" suffered from poor cell permeability due to its peptidic nature and required microinjection for cellular delivery [2] [3]. A critical advancement emerged in 2008 with the first all-small-molecule PROTAC, which utilized Nutlin-3—an inhibitor of the MDM2-p53 interaction—as the E3 ligase ligand to degrade the androgen receptor (AR). This innovation demonstrated that non-peptidic PROTACs could achieve cellular uptake and target engagement, albeit with micromolar efficiency [3] [4]. Subsequent generations focused on optimizing warheads, linkers, and E3 ligands to enhance potency and selectivity:

  • First Generation (2001–2008): Peptide-based E3 ligands (e.g., SCFβ-TRCP, HIF-1α-derived peptides) with limited cell permeability.
  • Second Generation (2008–2015): Small-molecule E3 ligands (e.g., Nutlins for MDM2, thalidomide derivatives for CRBN), enabling oral bioavailability and improved pharmacokinetics.
  • Current Era (2015–present): Nanomolar-potency degraders with refined linkers and expanded E3 ligase repertoire (e.g., VHL, CRBN, MDM2) [3] [7].

Table 1: Evolution of Key PROTAC Generations

GenerationTimeframeE3 Ligand TypeKey LimitationsNotable Example
First2001–2008Peptide-based (e.g., HIF-1α fragment)Poor cell permeability; required microinjectionMetAP-2-targeting PROTAC
Second2008–2015Small-molecule (e.g., Nutlin-3)Micromolar degradation efficiencyAR-targeting PROTAC with MDM2 ligand
Current2015–presentOptimized small moleculesHook effect; linker-dependent efficacyBET degraders (e.g., ARV-771)

Nutlin-3’s integration into PROTAC design marked a pivotal turn, proving that high-affinity, drug-like molecules could effectively recruit E3 ligases without peptide sequences [3] [8].

Role of E3 Ubiquitin Ligase Recruitment in Targeted Degradation

E3 ubiquitin ligases are the substrate-recognition components of the UPS, conferring specificity to protein ubiquitination. Over 600 E3 ligases exist in humans, yet PROTAC development has predominantly utilized four: CRBN, VHL, cIAP1, and MDM2 [4] [5]. MDM2 (murine double minute 2) is a clinically significant E3 ligase due to its dual role in oncology:

  • Regulator of p53: MDM2 ubiquitinates and degrades the tumor suppressor p53, making it an oncogenic driver in p53-wild-type cancers.
  • PROTAC Recruitment Target: MDM2’s overexpression in tumors provides a rationale for hijacking its ligase activity to degrade oncoproteins [4] [8].

Mechanistic Advantages of MDM2-Based PROTACs:

  • Dual Therapeutic Action: MDM2-recruiting PROTACs simultaneously degrade the target protein and disrupt MDM2-p53 binding, stabilizing p53 and triggering apoptosis in cancer cells [2] [8].
  • Catalytic Efficiency: MDM2’s rapid ubiquitin-transfer kinetics enhances PROTAC-mediated degradation. For example, MDM2-based BRD4 degraders achieve DC50 values <100 nM [4] [5].
  • Structural Plasticity: Nutlin-based ligands (e.g., in Nutlin-C1-amido-PEG4-C2-N3) exploit deep hydrophobic pockets in MDM2, enabling high-affinity ternary complex formation [1] [6].

Table 2: Key E3 Ligases in PROTAC Design

E3 LigaseNatural SubstrateSmall-Molecule LigandClinical Stage PROTAC Examples
MDM2p53Nutlin-3, RG7388KT-253 (Phase I for AML)
CRBNN/AThalidomide, LenalidomideARV-110 (Phase II for prostate cancer)
VHLHIF-1αVH032 derivativesDT2216 (Phase I for solid tumors)
cIAP1N/ABestatin, LCL-161SNIPERs (Preclinical)

Nutlin-C1-amido-PEG4-C2-N3 exemplifies this strategy, incorporating a Nutlin-derived MDM2 ligand to enable tumor-selective degradation [1] [4].

Structural and Functional Classification of MDM2-Targeting Ligands

MDM2 ligands are classified by their chemical scaffold and binding mode to the MDM2-p53 interaction interface. Nutlin-3, discovered in 2004, is the benchmark cis-imidazoline inhibitor that mimics p53’s critical tripeptide motif (Phe19, Trp23, Leu26) [4] [8].

Structural Classes of MDM2 Ligands:1. Cis-Imidazolines (e.g., Nutlin-3, RG7112):- Feature a central imidazoline core with para-halogenated phenyl rings.- Bind MDM2’s hydrophobic cleft with Kd values of 50–300 nM.- Used in Nutlin-C1-amido-PEG4-C2-N3 as the E3-recruiting warhead [1] [6].

  • Spiro-Oxindoles (e.g., RG7388, MI-773):
  • Incorporate a spirocyclic ring system enhancing selectivity.
  • Clinical candidates (e.g., Idasanutlin) show improved potency over Nutlins.
  • Benzodiazepinediones (e.g., TDP665759):
  • Rigid seven-membered rings offering distinct binding geometry.

Linker Design in MDM2-Based PROTACs:The linker in PROTACs critically influences ternary complex formation, degradation efficiency, and physicochemical properties. Nutlin-C1-amido-PEG4-C2-N3 employs a PEG4 linker (15-atom, ethylene glycol-based chain) with distinct advantages:

  • Flexibility: PEG spacers enable optimal distance/orientation between MDM2 and the target protein.
  • Solubility: Ethylene oxide units counterbalance the hydrophobicity of MDM2 ligands.
  • Bifunctionalization: The terminal azide (–N3) enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click" conjugation to alkyne-functionalized target ligands [1] [6] [10].

Table 3: MDM2 Ligands in PROTAC Development

Ligand ClassRepresentative CompoundMDM2 Kd (nM)PROTAC Application Example
Cis-ImidazolineNutlin-3~90Nutlin-C1-amido-PEG4-C2-N3 (MDM2 recruitment)
Spiro-OxindoleRG7388 (Idasanutlin)~6A1874 (BRD4 degrader)
BenzodiazepinedioneTDP665759~100Preclinical PARP1 degraders
PyrrolidineAMG-232~0.6PROTACs for EGFR degradation

Nutlin-C1-amido-PEG4-C2-N3’s structure comprises:

  • MDM2-binding moiety: Nutlin-derived cis-imidazoline.
  • Linker: Amido-PEG4-C2 spacer (molecular weight contribution: ~ 300 Da).
  • Reactive group: Azide (–N3) for bioorthogonal conjugation [1] [6]. This modularity enables rapid PROTAC synthesis against diverse oncology targets, such as BRD4, PARP1, and TRKC [4] [8].

Properties

Product Name

Nutlin-C1-amido-PEG4-C2-N3

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetamide

Molecular Formula

C42H52Cl2N8O9

Molecular Weight

883.8 g/mol

InChI

InChI=1S/C42H52Cl2N8O9/c1-29(2)61-36-26-34(56-3)12-13-35(36)41-48-39(30-4-8-32(43)9-5-30)40(31-6-10-33(44)11-7-31)52(41)42(55)51-17-16-50(38(54)28-51)27-37(53)46-14-18-57-20-22-59-24-25-60-23-21-58-19-15-47-49-45/h4-13,26,29,39-40H,14-25,27-28H2,1-3H3,(H,46,53)/t39-,40+/m1/s1

InChI Key

YLHONJUOEKAZKP-PVXQIPPMSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

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